
Benzyl (3-bromopropyl)carbamate
Overview
Description
Benzyl (3-bromopropyl)carbamate (CAS: 39945-54-5) is a carbamate derivative with the molecular formula C₁₁H₁₃BrNO₂ and a molecular weight of 271.134 g/mol . It is characterized by a benzyl carbamate group attached to a 3-bromopropyl chain. This compound is widely utilized in organic synthesis, particularly as an alkylating agent in the preparation of macrocycles (e.g., pentaazamacrocycles) and in nickel-catalyzed reductive conjugate additions . Its reactivity stems from the electrophilic bromine atom, which facilitates nucleophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (3-bromopropyl)carbamate can be synthesized through the reaction of benzyl N-(3-hydroxypropyl)carbamate with triphenylphosphine and carbon tetrabromide in dry tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for 48 hours, followed by filtration to remove insoluble solids. The filtrate is then evaporated, and the residue is dissolved in dichloromethane (CH2Cl2). The organic layer is washed with water, dried over magnesium sulfate (MgSO4), and the solvent is removed to yield the product as an orange oil .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as described above, with potential scaling up and optimization for industrial applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Products include azides, thiols, and other substituted derivatives.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Benzyl (3-bromopropyl)carbamate serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural features allow it to participate in multiple reactions, making it valuable for creating complex organic compounds.
Case Study: Synthesis of Bioactive Compounds
In a study by Massue et al., this compound was utilized in the N-alkylation of cyclen, leading to the formation of derivatives used in drug development. The reaction conditions were optimized to achieve a yield of 57% for the desired product .
Medicinal Chemistry
The compound has shown potential as an alkylating agent, which is crucial for synthesizing analogs of existing drugs. For instance, it plays a role in developing benzydamine analogs that activate the soluble guanylate cyclase pathway, important for various physiological processes such as vasodilation and neurotransmission .
Table 1: Applications in Medicinal Chemistry
Application | Description |
---|---|
Alkylating Agent | Used to modify biological molecules for enhanced activity |
Drug Development | Intermediate in synthesizing analogs of existing pharmaceuticals |
Physiological Pathway Activation | Involved in pathways crucial for vasodilation and neurotransmission |
Agricultural Chemistry
This compound has been explored for its potential use in agriculture, particularly as a component in herbicides to reduce crop injury from weed control agents. Research indicates that it can mitigate herbicidal effects on young crop plants, thus enhancing crop resilience .
Case Study: Herbicide Injury Reduction
A series of experiments demonstrated that treating seeds with this compound could significantly reduce injury caused by herbicides, promoting better growth and yield compared to untreated controls .
Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymeric materials, enhancing their properties for various applications. Its ability to act as a building block in polymer synthesis opens avenues for developing new materials with tailored functionalities.
Mechanism of Action
The mechanism of action of benzyl (3-bromopropyl)carbamate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Key Derivatives
Based on Tanimoto similarity scores (calculated using structural fingerprints), the closest analogs of benzyl (3-bromopropyl)carbamate include:
Compound Name | CAS Number | Similarity Score | Key Structural Difference |
---|---|---|---|
Benzyl (2-aminoethyl)carbamate | 18807-71-1 | 0.87 | Bromine replaced by amino group |
Benzyl (3-aminopropyl)carbamate | 277328-34-4 | 0.85 | Bromine replaced by amino group |
Benzyl (4-bromocyclohexyl)carbamate | 1353963-82-2 | 0.93 | Bromine on cyclohexane ring |
Benzyl (6-bromohexyl)carbamate | 101625-10-9 | 0.98 | Longer alkyl chain (C6 vs. C3) |
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | 186663-83-2 | 0.75 | Benzyl replaced by fluorenylmethyl group |
Source : Structural similarity data from CAS registry .
Key Research Findings
Synthetic Efficiency: The bromine atom in this compound enhances its reactivity in alkylation reactions, outperforming amino or hydroxy analogs in cross-coupling yields (e.g., 87% vs. 60–70% for phenylpropyl derivatives) .
Macrocycle Functionalization: This compound enables monoalkylation of pentaazamacrocycles with minimized polyalkylation side products, critical for radiopharmaceutical chelators .
Biological Selectivity : Structural analogs with benzyl carbamate groups show preferential BuChE inhibition, but bromine substitution may reduce plasma stability compared to ester or ether derivatives .
Biological Activity
Benzyl (3-bromopropyl)carbamate is a compound that has garnered attention in both synthetic organic chemistry and biological research due to its unique structural features and reactivity. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHBrNO
- Molecular Weight : 272.14 g/mol
- Melting Point : Decomposes between 155 – 160 °C
The presence of the bromine atom in its structure enhances its electrophilic character, making it suitable for nucleophilic substitution reactions.
The primary mechanism of action for this compound involves its role as an alkylating agent . The bromine atom facilitates nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This property is crucial for its applications in synthesizing complex organic molecules and potential therapeutic agents.
1. Pharmacological Applications
This compound has been employed in various pharmacological studies, particularly in the development of enzyme inhibitors and bioactive compounds. It serves as a building block in synthesizing pharmaceuticals with potential therapeutic benefits.
2. Biochemical Pathways
The compound is involved in synthesizing benzydamine analogs, which activate the soluble guanylate cyclase pathway. This pathway is essential for various physiological processes, including vasodilation and neurotransmission.
3. Toxicity and Safety
Research indicates that this compound exhibits low toxicity levels in preliminary studies, making it a viable candidate for further pharmacological exploration. However, comprehensive toxicity assessments are necessary to evaluate its safety profile thoroughly .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .
- Synthesis of Bioactive Compounds : Researchers have utilized this compound as a precursor to synthesize various bioactive molecules, further validating its significance in medicinal chemistry .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Reactivity | Applications |
---|---|---|---|
This compound | Contains bromine and benzyl groups | High electrophilicity | Drug synthesis, enzyme inhibition |
Benzyl (3-chloropropyl)carbamate | Chlorine instead of bromine | Moderate electrophilicity | Limited applications compared to bromide |
Benzyl (3-iodopropyl)carbamate | Iodine atom present | Higher reactivity than chlorine | Similar applications but less common |
This table illustrates how this compound stands out due to its unique reactivity profile compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl (3-bromopropyl)carbamate, and how can researchers optimize reaction yields?
- Methodology : The compound is typically synthesized via carbamate formation using benzyl chloroformate and 3-bromopropylamine. Key steps include:
- Step 1 : React 3-bromopropylamine with benzyl chloroformate in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere .
- Step 2 : Monitor reaction progress via TLC or H NMR for the disappearance of the amine peak (~δ 1.5–2.5 ppm) and appearance of carbamate signals (e.g., benzyl CH at δ 5.1 ppm) .
- Optimization : Yield improvements can be achieved by controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and using catalysts like DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
Q. How should researchers characterize this compound to confirm purity and structure?
- Analytical Techniques :
- H/C NMR : Key peaks include benzyl protons (δ 5.1 ppm, singlet), bromopropyl chain (δ 3.4–3.6 ppm for BrCH, δ 1.8–2.1 ppm for CH groups) .
- Mass Spectrometry : Expected molecular ion [M+H] at m/z 286.1 (CHBrNO) .
- Elemental Analysis : Verify %C, %H, %N to ±0.3% deviation .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Precautions :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as halogenated waste .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the bromopropyl group .
Advanced Research Questions
Q. How does the stability of the benzyl carbamate group vary under acidic/basic conditions, and what implications does this have for synthetic workflows?
- Stability Data :
Condition | Stability of Benzyl Carbamate | Source |
---|---|---|
pH < 1 (HCl, 100°C) | Rapid cleavage (<1 hour) | |
pH = 12 (NaOH, RT) | Slow degradation (~24 hours) | |
LiAlH | Complete reduction to amine |
- Implications :
- Avoid strong acids during Boc/Z-group deprotection in peptide synthesis.
- Use mild bases (e.g., NH/MeOH) for selective reactions without carbamate cleavage .
Q. What strategies resolve contradictions in reported reactivity of the bromopropyl group in cross-coupling reactions?
- Case Study : Discrepancies in Suzuki-Miyaura coupling yields (40–85%) may arise from:
- Palladium Catalyst Selection : Pd(PPh) vs. PdCl(dppf) affects oxidative addition efficiency .
- Solvent Effects : DMF enhances solubility but may deactivate catalysts; toluene/ethanol mixtures are preferred .
- Resolution : Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps and optimize ligand-to-metal ratios .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methods :
- DFT Calculations : Calculate LUMO energy of the bromopropyl group to predict nucleophilic attack sites (e.g., S2 at Br vs. carbamate oxygen) .
- MD Simulations : Simulate solvation effects in DMSO vs. THF to assess leaving group activation .
- Validation : Compare predicted activation energies with experimental Arrhenius plots from kinetic studies .
Properties
IUPAC Name |
benzyl N-(3-bromopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTWQXTXRILXOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960460 | |
Record name | Benzyl hydrogen (3-bromopropyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39945-54-5 | |
Record name | Phenylmethyl N-(3-bromopropyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39945-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (3-bromopropyl)carbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl hydrogen (3-bromopropyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 3-bromopropylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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